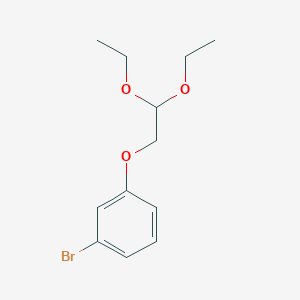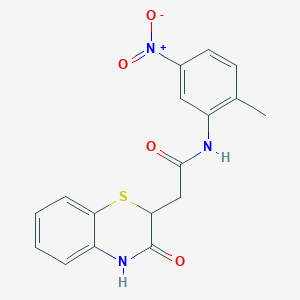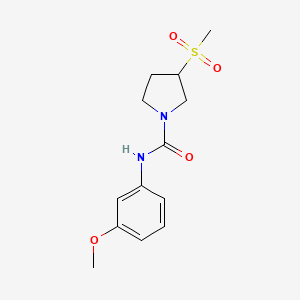
1-Bromo-3-(2,2-diethoxyethoxy)benzene
Übersicht
Beschreibung
1-Bromo-3-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3. It is a brominated aromatic ether, often used as an intermediate in organic synthesis. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2,2-diethoxyethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-bromophenoxy)acetaldehyde diethyl acetal with polyphosphoric acid in chlorobenzene. The reaction mixture is heated to 80°C for 2 hours, followed by cooling to room temperature and decanting the chlorobenzene from the polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2,2-diethoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include phenols and quinones.
Reduction: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2,2-diethoxyethoxy)benzene is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2,2-diethoxyethoxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The 2,2-diethoxyethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler brominated aromatic compound with the formula C6H5Br.
1-Bromo-4-(2,2-diethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-diethoxyethoxy group.
Uniqueness
1-Bromo-3-(2,2-diethoxyethoxy)benzene is unique due to the specific positioning of the bromine atom and the 2,2-diethoxyethoxy group on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Eigenschaften
IUPAC Name |
1-bromo-3-(2,2-diethoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC(=CC=C1)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2575212.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2575218.png)
![2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2575219.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)
![N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2575222.png)

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)



![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2575235.png)
